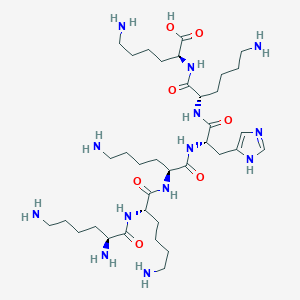
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- is a peptide composed of multiple lysine and histidine residues Lysine is an essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it Histidine is also an essential amino acid, particularly important in the growth and repair of tissues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine and L-histidine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine residue.
Reduction: Reduction reactions can occur, especially at disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives or chemical groups with appropriate activation.
Major Products Formed
Oxidation: Oxidized peptide with modified histidine residue.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Modified peptide with substituted amino acid residues.
Applications De Recherche Scientifique
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- has various scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in wound healing and tissue repair.
Industry: Use in the production of biomaterials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- involves its interaction with molecular targets such as enzymes and receptors. The peptide can bind to specific sites on proteins, influencing their activity and function. The presence of multiple lysine residues allows for strong electrostatic interactions with negatively charged molecules, while the histidine residue can participate in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-: A peptide with only lysine residues.
L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-: A peptide with only histidine residues.
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-arginyl-L-lysyl-: A peptide with lysine and arginine residues.
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-histidyl-L-lysyl- is unique due to the combination of lysine and histidine residues, which provides a balance of electrostatic interactions and catalytic potential. This combination makes it particularly useful in applications requiring both strong binding and enzymatic activity.
Propriétés
Numéro CAS |
835632-59-2 |
|---|---|
Formule moléculaire |
C36H69N13O7 |
Poids moléculaire |
796.0 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)45-26(12-2-7-17-38)32(51)46-28(14-4-9-19-40)34(53)49-30(21-24-22-43-23-44-24)35(54)47-27(13-3-8-18-39)33(52)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,50)(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
AVMUUTCJBHJFAI-WPMUBMLPSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)


![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)


![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)

![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)

![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)

